N-Acetylaminorhodanine

Catalog No.
S1917281
CAS No.
21633-59-0
M.F
C5H6N2O2S2
M. Wt
190.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetylaminorhodanine

CAS Number

21633-59-0

Product Name

N-Acetylaminorhodanine

IUPAC Name

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide

Molecular Formula

C5H6N2O2S2

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C5H6N2O2S2/c1-3(8)6-7-4(9)2-11-5(7)10/h2H2,1H3,(H,6,8)

InChI Key

CHEDTZNVMMEMLY-UHFFFAOYSA-N

SMILES

CC(=O)NN1C(=O)CSC1=S

Canonical SMILES

CC(=O)NN1C(=O)CSC1=S

N-Acetylaminorhodanine is a synthetic compound belonging to the class of rhodanine derivatives, characterized by the presence of an acetyl group attached to the nitrogen atom of the aminorhodanine structure. Rhodanines are five-membered heterocyclic compounds containing sulfur and nitrogen, known for their diverse biological activities and applications in medicinal chemistry. N-Acetylaminorhodanine exhibits unique properties that make it a subject of interest in various fields, including biochemistry and materials science.

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The acetyl group can undergo nucleophilic attack, allowing modifications to its structure.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines, expanding its utility in organic synthesis.
  • Redox Reactions: The sulfur atom in the rhodanine ring can undergo oxidation or reduction, affecting the compound's properties and reactivity.

These reactions highlight the compound's versatility in synthetic organic chemistry.

N-Acetylaminorhodanine has demonstrated a range of biological activities, including:

  • Antimicrobial Properties: Studies have shown that rhodanine derivatives can exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
  • Anticancer Activity: Some derivatives of rhodanine have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition: N-Acetylaminorhodanine may act as an inhibitor for specific enzymes, which is valuable for drug development targeting metabolic pathways.

The synthesis of N-Acetylaminorhodanine typically involves several steps:

  • Preparation of Rhodanine: The initial step often involves the condensation of thiosemicarbazide with a suitable carbonyl compound (like an aldehyde) to form rhodanine.
  • Acetylation: The amino group in the rhodanine structure is acetylated using acetic anhydride or acetyl chloride, leading to the formation of N-acetylaminorhodanine.
  • Purification: The product is usually purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Alternative methods may include one-pot synthesis approaches that streamline the process by combining multiple steps.

N-Acetylaminorhodanine has potential applications in various domains:

  • Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Fluorescent Probes: Due to its structural characteristics, it can be utilized as a fluorescent probe in biological imaging and sensing applications.
  • Materials Science: It may serve as a building block for synthesizing novel materials with specific optical or electronic properties.

Interaction studies involving N-Acetylaminorhodanine have focused on its binding affinities with biological targets, such as enzymes and receptors. Techniques like surface plasmon resonance and fluorescence spectroscopy are commonly employed to assess these interactions. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic effects.

N-Acetylaminorhodanine shares structural similarities with other compounds within the rhodanine family. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
Rhodamine BContains a xanthene coreKnown for strong fluorescence properties
Benzothiazole-rhodanineContains benzothiazole moietyExhibits enhanced antimicrobial activity
5-MethylrhodanineMethyl group at position 5Increased lipophilicity enhances membrane permeability
ThiazolidinedioneContains thiazolidine ringPotent insulin sensitizer used in diabetes treatment

N-Acetylaminorhodanine stands out due to its specific acetylation at the nitrogen atom, which may influence its solubility, reactivity, and biological activity compared to these similar compounds.

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

N-Acetylaminorhodanine

Dates

Modify: 2023-08-16

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